Ruthenium Red

Description

Properties

CAS No. |

11103-72-3 |

|---|---|

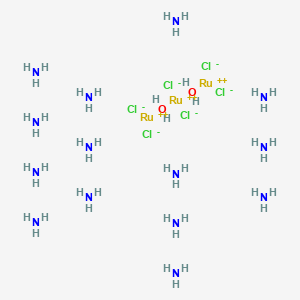

Molecular Formula |

Cl6H42N14O2Ru3 |

Molecular Weight |

786.3 g/mol |

IUPAC Name |

azane;bis(oxygen(2-));bis(ruthenium(3+));ruthenium(4+);hexachloride |

InChI |

InChI=1S/6ClH.14H3N.2O.3Ru/h6*1H;14*1H3;;;;;/q;;;;;;;;;;;;;;;;;;;;2*-2;2*+3;+4/p-6 |

InChI Key |

GOOXRYWLNNXLFL-UHFFFAOYSA-H |

Canonical SMILES |

N.N.N.N.N.N.N.N.N.N.N.N.N.N.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3].[Ru+3].[Ru+4] |

Appearance |

red-brown powder. |

physical_description |

Brownish-red solid; [Hawley] |

Pictograms |

Irritant |

Synonyms |

Ammoniated Ruthenium Oxychloride Oxychloride, Ammoniated Ruthenium Red, Ruthenium Ruthenium Oxychloride, Ammoniated Ruthenium Red |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ruthenium Red in Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium Red (RR), an inorganic polycationic dye, has long been a cornerstone tool in the study of calcium (Ca²⁺) signaling. Its utility stems from its ability to potently and broadly inhibit several key channels and transporters that govern intracellular Ca²⁺ dynamics. This guide provides a comprehensive overview of this compound's mechanism of action, its principal molecular targets, and detailed experimental protocols for its application in research settings.

Core Mechanism of Action

This compound exerts its inhibitory effects primarily through direct blockade of Ca²⁺ permeable pores. As a polycationic molecule, it is thought to interact with negatively charged residues within the ion conduction pathway of its target channels, thereby sterically hindering the passage of Ca²⁺ ions. While generally considered a pore blocker, recent evidence suggests it may also act as an antagonist, inducing conformational changes that lead to channel closure[1]. Its targets are diverse and span multiple cellular compartments, making it a powerful, albeit non-specific, tool for dissecting complex Ca²⁺ signaling cascades.

The primary molecular targets of this compound include:

-

Mitochondrial Calcium Uniporter (MCU): A critical channel in the inner mitochondrial membrane responsible for Ca²⁺ uptake into the mitochondrial matrix. This compound is a potent inhibitor of the MCU, preventing mitochondrial Ca²⁺ accumulation[2][3][4].

-

Ryanodine Receptors (RyRs): A family of Ca²⁺ channels located on the sarcoplasmic/endoplasmic reticulum that mediate the release of Ca²⁺ from intracellular stores. This compound blocks RyRs, inhibiting Ca²⁺-induced Ca²⁺ release (CICR)[5][6][7].

-

Transient Receptor Potential (TRP) Channels: A large family of non-selective cation channels on the plasma membrane, many of which are permeable to Ca²⁺. This compound is a broad-spectrum blocker of several TRP channel subfamilies, including TRPV, TRPA, and TRPM channels[1][8][9][10][11].

-

Voltage-Gated Calcium Channels (CaV): While less potent, this compound can also inhibit certain types of voltage-gated Ca²⁺ channels, contributing to its effects on processes like neurotransmitter release[12][13].

Quantitative Data: Inhibitory Potency of this compound

The inhibitory concentration (IC₅₀) of this compound varies depending on the specific channel, its activation state, and the experimental conditions. The following tables summarize reported IC₅₀ values for its primary targets.

| Target Channel Family | Specific Channel | IC₅₀ Value | Cell Type/System | Reference |

| TRP Channels | Capsaicin-activated channels (likely TRPV1) | 14 nM | Cell membrane | |

| TRPV2 | 159 ± 47 nM | HEK293 cells | [8][14] | |

| TRPV5 | 13.7 ± 4.4 nM | HEK293 cells | [8][14] | |

| MmPiezo1 | 5.4 ± 0.9 µM (at -80mV) | MmPiezo1-transfected cells | [15] | |

| Voltage-Gated Ca²⁺ Channels | Class A (P/Q-type) | 0.7 - 67.1 µM (range for all classes) | Xenopus laevis oocytes | [13] |

| Class B (N-type) | 0.7 - 67.1 µM (range for all classes) | Xenopus laevis oocytes | [13] | |

| Class C (L-type) | 0.7 - 67.1 µM (range for all classes) | Xenopus laevis oocytes | [13] | |

| Class E | 0.7 - 67.1 µM (range for all classes) | Xenopus laevis oocytes | [13] | |

| L-type calcium current (ICa) | 0.8 µM | Guinea-pig ventricular heart cells | [16][17] | |

| Ryanodine Receptors | Ryanodine-activated Ca²⁺ release channel | 0.22 µM (at +100 mV) | Planar bilayers with purified RyR | [18] |

| Ryanodine-activated Ca²⁺ release channel | 0.38 µM (at +80 mV) | Planar bilayers with purified RyR | [18] | |

| Ryanodine-activated Ca²⁺ release channel | 0.62 µM (at +60 mV) | Planar bilayers with purified RyR | [18] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound.

Caption: Overview of this compound's inhibitory action on major calcium channels.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate calcium signaling.

Mitochondrial Calcium Uptake Assay in Isolated Mitochondria

This protocol measures the uptake of Ca²⁺ by isolated mitochondria using a fluorescent Ca²⁺ indicator.

Materials:

-

Isolated mitochondria

-

KCl Buffer (125 mM KCl, 20 mM HEPES, 1 mM KH₂PO₄, 2 mM MgCl₂, 40 µM EGTA, pH 7.2)[19]

-

Substrates: 1 M Pyruvate, 500 mM Malate[19]

-

Calcium Green-5N (1 mM stock in DMSO)[19]

-

This compound (stock solution in water)

-

CaCl₂ solution

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Resuspend isolated mitochondria in ice-cold KCl buffer.

-

In a 96-well plate, add the mitochondrial suspension to the wells.

-

For the inhibitor group, add the desired concentration of this compound to the corresponding wells. Incubate for 5-10 minutes.

-

Add 1 µL of 1 M pyruvate and 1 µL of 500 mM malate to energize the mitochondria. Incubate for 2 minutes at room temperature[19].

-

Add 1 µL of 1 mM Calcium Green-5N to each well and mix gently[19]. Protect the plate from light.

-

Place the plate in a fluorescence plate reader and begin kinetic measurements.

-

After establishing a baseline fluorescence, inject a bolus of CaCl₂ to initiate Ca²⁺ uptake.

-

Monitor the decrease in fluorescence as Ca²⁺ is taken up by the mitochondria. The rate of fluorescence decrease is proportional to the rate of mitochondrial Ca²⁺ uptake.

-

Compare the rate of Ca²⁺ uptake in the control and this compound-treated groups.

Caption: Experimental workflow for mitochondrial calcium uptake assay.

Calcium Imaging in Live Cells Using Fluorescent Dyes

This protocol allows for the visualization of changes in cytosolic Ca²⁺ concentration in response to stimuli, and the effect of this compound.

Materials:

-

Cultured cells on glass-bottom dishes

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

This compound

-

Agonist to induce Ca²⁺ signaling (e.g., ATP, thapsigargin)

-

Fluorescence microscope with an imaging system

Procedure:

-

Cell Loading:

-

Prepare a loading solution containing the Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) and a similar concentration of Pluronic F-127 in physiological salt solution.

-

Incubate cells with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells three times with the physiological salt solution to remove excess dye.

-

-

Imaging:

-

Mount the dish on the microscope stage.

-

Acquire baseline fluorescence images.

-

For the treatment group, perfuse the cells with a solution containing the desired concentration of this compound.

-

After a short incubation with this compound, apply an agonist to stimulate a Ca²⁺ response.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Quantify the change in fluorescence intensity over time for each ROI.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as ΔF/F₀.

-

Compare the amplitude and kinetics of the Ca²⁺ signals in control and this compound-treated cells.

-

Caption: Workflow for live-cell calcium imaging experiments.

Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Inhibition

This protocol measures ion channel currents and the inhibitory effect of this compound.

Materials:

-

HEK293T cells transiently expressing the TRP channel of interest (e.g., TRPV2)[8]

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes[8]

-

Intracellular (pipette) solution

-

Extracellular (bath) solution

-

This compound stock solution

-

Channel activator (e.g., 2-APB for TRPV2)[8]

Procedure:

-

Cell Preparation: Plate transfected cells on coverslips suitable for electrophysiology.

-

Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4–6 MΩ[8].

-

Recording:

-

Fill the pipette with the intracellular solution and approach a cell to form a gigaohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV for TRPV2)[14].

-

Apply a voltage ramp protocol (e.g., -80 mV to +80 mV) to elicit currents[8].

-

-

Drug Application:

-

Perfuse the bath with the channel activator (e.g., 0.5 mM 2-APB) to induce a stable current[14].

-

Once a stable current is achieved, co-apply varying concentrations of this compound with the activator.

-

Record the current inhibition at each concentration of this compound.

-

-

Data Analysis:

-

Measure the peak inward and outward currents at each this compound concentration.

-

Normalize the currents to the control current (before this compound application).

-

Plot the normalized current as a function of this compound concentration and fit the data with a dose-response curve to determine the IC₅₀.

-

References

- 1. This compound: Blocker or antagonist of TRPV channels? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, inhibitor of mitochondrial Ca2+ uniporter, inhibits curcumin-induced apoptosis via the prevention of intracellular Ca2+ depletion and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, mitochondrial calcium uniporter inhibitor, attenuates cognitive deficits in STZ-ICV challenged experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. physoc.org [physoc.org]

- 6. This compound modifies the cardiac and skeletal muscle Ca(2+) release channels (ryanodine receptors) by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. embopress.org [embopress.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Unlocking the potential of cardiac TRP channels using knockout mice models [frontiersin.org]

- 11. Frontiers | Emerging role of transient receptor potential (TRP) ion channels in cardiac fibroblast pathophysiology [frontiersin.org]

- 12. This compound as a tool to study calcium channels, neuronal death and the function of neural pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Block by this compound of cloned neuronal voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular details of this compound pore block in TRPV channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Block by this compound of the ryanodine-activated calcium release channel of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Polycationic Nature of Ruthenium Red Dye

For Researchers, Scientists, and Drug Development Professionals

Ruthenium Red (RR) is an inorganic polycationic dye, formally known as ammoniated ruthenium oxychloride, that has been an invaluable tool in biological research for decades.[1][2][3][4] Its utility stems from a unique combination of properties: a strong positive charge, a specific molecular geometry, and the ability to interact with a wide range of biological molecules. This guide provides an in-depth exploration of the chemical basis for this compound's function, its primary biological targets, and the experimental methodologies used to investigate its effects.

Core Chemical and Physical Properties

This compound is a coordination complex with the chemical formula [Ru₃O₂(NH₃)₁₄]Cl₆.[5] The core of the molecule consists of a linear Ru-O-Ru-O-Ru backbone, with ammonia (NH₃) ligands completing the coordination sphere around the three ruthenium atoms.[6] This structure results in a complex ion with a total charge of +6, making it a potent polycation.

Its strong positive charge is the primary driver of its biological interactions. This compound readily binds to anionic (negatively charged) sites on macromolecules, including acidic mucopolysaccharides, phospholipids, and nucleic acids.[2][3][4][5] This property is the basis for its classical use as a histological stain for electron microscopy, where it enhances the contrast of cell coats and extracellular matrices.[7][8]

Mechanism of Action: A Pore Blocker

The polycationic nature of this compound is central to its function as a non-selective inhibitor of various cation channels. The molecule is electrostatically attracted to negatively charged amino acid residues, such as aspartate and glutamate, which are commonly found in the pore or outer vestibule of ion channels. By binding to these sites, this compound physically obstructs the ion conduction pathway, acting as a pore blocker.[6][9][10] This mechanism prevents the passage of physiological cations like Ca²⁺, Na⁺, and K⁺.

Recent cryo-electron microscopy studies have provided molecular-level detail of this interaction, showing RR tightly coordinated within the selectivity filter of channels like TRPV2 and TRPV5, effectively plugging the pore and blocking ion flow.[6][11][12]

Key Biological Targets and Quantitative Data

This compound's lack of specificity makes it a broad-spectrum inhibitor. While this requires careful interpretation of experimental results, it also makes it a powerful tool for probing systems with multiple potential calcium entry and release pathways. Its primary targets are channels involved in calcium (Ca²⁺) homeostasis.

Table 1: Quantitative Inhibition Data for this compound on Various Ion Channels

| Target Channel/Receptor | Species/Cell Type | Method | Key Parameter | Value | Reference |

| Voltage-Gated Ca²⁺ Channels (VGCCs) | |||||

| L-type (CaV1.x) | Guinea-pig ventricular cells | Patch-Clamp | EC₅₀ | 0.8 µM | [4][13] |

| Class A (P/Q-type) | Expressed in Xenopus oocytes | Electrophysiology | IC₅₀ | ~1.1 µM | [9] |

| Class B (N-type) | Expressed in Xenopus oocytes | Electrophysiology | IC₅₀ | ~0.7 µM | [9] |

| Ryanodine Receptors (RyRs) | |||||

| RyR (General) | - | - | Kᵢ | ~20 nM | [14] |

| RyR (Skeletal Muscle) | Rabbit | Planar Bilayer | Kₔ | 0.22 µM (@ +100 mV) | [15] |

| TRP Channels | |||||

| Capsaicin-activated (TRPV1) | - | - | IC₅₀ | 14 nM | [16] |

| TRPV2 | - | Cryo-EM | - | Pore Blocker | [6][12] |

| TRPV5 | - | Cryo-EM | - | Pore Blocker | [6][12] |

| Mitochondrial Ca²⁺ Uniporter (MCU) | Rat Liver Mitochondria | Ca²⁺ Efflux Assay | - | Inhibitor | [17][18] |

| Mechanosensitive Channels | |||||

| Piezo1 | Mouse | Patch-Clamp | IC₅₀ | 5.4 µM (@ -80mV) | [10] |

Signaling Pathway Interactions

This compound's ability to block multiple key nodes in calcium signaling pathways makes it a potent modulator of cellular function. By inhibiting Ca²⁺ influx from the extracellular space (via VGCCs and TRP channels) and Ca²⁺ release from intracellular stores (via RyRs), while also preventing mitochondrial Ca²⁺ buffering (via the MCU), it can profoundly alter cytoplasmic Ca²⁺ dynamics.

Caption: this compound's inhibition of key Ca²⁺ transport pathways.

Detailed Experimental Protocols

The following protocols provide a framework for using this compound to investigate cellular and molecular processes.

This protocol describes a typical whole-cell patch-clamp experiment to measure the inhibitory effect of this compound on a voltage-gated calcium channel.

A. Cell Preparation:

-

Culture cells expressing the channel of interest on glass coverslips to ~70% confluency.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with an external recording solution (e.g., containing in mM: 140 TEA-Cl, 10 CaCl₂, 10 HEPES; pH 7.4 with TEA-OH).

B. Whole-Cell Recording:

-

Fabricate patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ.

-

Fill the pipette with an internal solution (e.g., containing in mM: 130 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH 7.2 with CsOH).

-

Approach a single, healthy-looking cell and form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential where the channels are closed (e.g., -80 mV).

C. Data Acquisition & RR Application:

-

Apply a voltage-step protocol to elicit channel currents (e.g., step to 0 mV for 200 ms). Record the baseline current for 2-3 minutes to ensure stability.

-

Prepare a stock solution of this compound (e.g., 10 mM in water).

-

Dilute the stock solution into the external recording solution to the desired final concentration (e.g., 1 µM).

-

Switch the perfusion system to apply the this compound-containing solution to the cell.

-

Continuously record currents using the same voltage-step protocol until a steady-state block is achieved.

-

To test for reversibility, switch the perfusion back to the control external solution.

-

Analyze the reduction in current amplitude to quantify the percentage of block.

Caption: Workflow for a patch-clamp experiment testing this compound.

This method can be used to verify the concentration of a this compound solution.

-

Instrument Setup: Turn on a UV-Visible spectrophotometer and allow the lamp to warm up for at least 15 minutes. Set the wavelength to 533 nm, which is a characteristic absorption maximum for this compound in aqueous solution.

-

Blanking: Fill a cuvette with the same solvent used to prepare the RR solution (typically deionized water). Place it in the spectrophotometer and zero the absorbance.

-

Measurement: Fill a second cuvette with the this compound solution of unknown concentration. Place it in the spectrophotometer and record the absorbance reading.

-

Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration.

-

A = Measured absorbance

-

ε = Molar absorptivity of this compound at 533 nm (~68,000 M⁻¹cm⁻¹)

-

b = Path length of the cuvette (typically 1 cm)

-

c = Concentration (in M)

-

Rearrange to solve for concentration: c = A / (εb)

-

This protocol uses a fluorescent Ca²⁺ indicator to visualize how this compound affects intracellular Ca²⁺ levels following stimulation.

-

Cell Loading: Plate cells on a glass-bottom dish suitable for microscopy. Incubate the cells with a Ca²⁺-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells three times with a physiological salt solution (e.g., Tyrode's buffer) to remove excess extracellular dye.

-

Baseline Imaging: Mount the dish on the microscope stage. Acquire baseline fluorescence images for 2-3 minutes to establish a stable signal.

-

Pre-incubation with RR: Add this compound to the imaging buffer at the desired final concentration (e.g., 10 µM) and incubate for 5-10 minutes.

-

Stimulation: While continuously imaging, add a stimulus known to increase intracellular Ca²⁺ (e.g., a high concentration of KCl to open VGCCs, or an agonist for a specific receptor).

-

Data Analysis: Measure the change in fluorescence intensity over time in the RR-treated cells and compare it to a control group of cells that were stimulated without RR pre-incubation. A blunted or absent fluorescence increase in the RR-treated group indicates inhibition of Ca²⁺ entry or release.

The Logic of Polycationic Blockade

The relationship between this compound's structure and its function as a channel blocker is a direct consequence of electrostatic principles. Its high positive charge density makes it an effective competitor for cation binding sites within the negatively charged environment of a channel pore.

Caption: Logical flow from RR's structure to its function.

Conclusion

The polycationic nature of this compound is the defining feature that governs its biological activity. This property drives its utility as both a histological stain for anionic macromolecules and as a potent, albeit non-selective, blocker of a wide range of cation channels. For researchers in cell biology and drug development, this compound remains an indispensable tool for dissecting the complex roles of calcium signaling in health and disease. However, its broad target profile necessitates careful experimental design and data interpretation, often requiring the use of more specific pharmacological or genetic tools to confirm findings.

References

- 1. This compound as a tool to study calcium channels, neuronal death and the function of neural pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound [samaterials.co.uk]

- 6. embopress.org [embopress.org]

- 7. Ultrahistochemical study on the this compound surface staining. II. Nature and affinity of the electron dense marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. Block by this compound of cloned neuronal voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular details of this compound pore block in TRPV channels [ouci.dntb.gov.ua]

- 12. embopress.org [embopress.org]

- 13. This compound as an effective blocker of calcium and sodium currents in guinea-pig isolated ventricular heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Block by this compound of the ryanodine-activated calcium release channel of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rndsystems.com [rndsystems.com]

- 17. This compound reduces the Ca2+ sensitivity of Ca2+ uptake into cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, inhibitor of mitochondrial Ca2+ uniporter, inhibits curcumin-induced apoptosis via the prevention of intracellular Ca2+ depletion and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

Ruthenium Red: A Technical Guide to its Application in Mechanotransduction Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to a vast array of physiological and pathological processes. A key area of investigation within this field is the role of mechanosensitive ion channels, which act as primary transducers of physical force. Ruthenium Red, a polycationic inorganic dye, has emerged as a critical pharmacological tool for dissecting these complex pathways.[1][2] Its utility stems from its broad-spectrum inhibitory action on several families of cation channels, most notably the Transient Receptor Potential (TRP) and Piezo channels, which are central to cellular responses to mechanical stress.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in studying specific mechanotransduction pathways, detailed experimental protocols, and a summary of its quantitative effects on various ion channels.

Introduction to this compound in Mechanotransduction

Cells constantly experience a variety of mechanical forces, including shear stress, compression, and stretch. The ability to sense and respond to these forces is crucial for tissue development, homeostasis, and disease progression.[1] Mechanotransduction pathways are often initiated by the opening of mechanosensitive ion channels, leading to an influx of cations, particularly Ca2+, which then triggers a cascade of downstream signaling events.[1][3]

This compound (Ammoniated Ruthenium Oxychloride) is a water-soluble compound that has been extensively used as a non-selective blocker of various calcium channels.[5][6][7] Its ability to inhibit a wide range of mechanosensitive channels makes it an invaluable, albeit non-specific, tool for establishing the involvement of these channels in a given physiological response.[2] By observing the abrogation of a cellular response to a mechanical stimulus in the presence of this compound, researchers can infer the participation of ion channels that are sensitive to this inhibitor.

Mechanism of Action

This compound's inhibitory effect is primarily attributed to its polycationic nature. It acts as a pore blocker for a variety of cation channels by electrostatically interacting with negatively charged residues within the channel's pore, thereby physically occluding the passage of ions.[8][9] While widely accepted as a pore blocker, recent structural evidence suggests it may also function as an antagonist, inducing conformational changes that lead to pore closure.[10]

Its primary targets in mechanotransduction studies include:

-

Transient Receptor Potential (TRP) Channels: this compound is a potent and universal blocker of many TRP channel family members, including TRPV, TRPA, and TRPC subfamilies, which are implicated in sensing mechanical stimuli.[4][8][10]

-

Piezo Channels: It effectively blocks Piezo1 and Piezo2, which are bona fide mechanosensitive ion channels crucial for sensing touch, pressure, and stretch.[3]

-

Mitochondrial Calcium Uniporter: It is a well-established inhibitor of mitochondrial Ca2+ uptake, which can be a downstream consequence of mechanotransduction events.[5][11]

-

Ryanodine Receptors: this compound potently inhibits these intracellular calcium release channels located on the sarcoplasmic/endoplasmic reticulum.[2][12]

Quantitative Data on this compound Inhibition

The following tables summarize the inhibitory concentrations of this compound on various mechanosensitive ion channels and its effects in different experimental models.

Table 1: Inhibitory Concentrations (IC50) of this compound on Key Ion Channels

| Channel Family | Specific Channel | Experimental System | IC50 Value | Reference(s) |

| Piezo | Mouse Piezo1 (MmPiezo1) | MmPiezo1-transfected cells | 5.4 ± 0.9 µM (at -80mV) | [3] |

| TRPV | Rat TRPV2 (rTRPV2) | HEK293 cells expressing rTRPV2 | 159 ± 47 nM | [8][13] |

| Rabbit TRPV5 | HEK293 cells expressing rabbit TRPV5 | 13.7 ± 4.4 nM | [8] | |

| Capsaicin-activated cation channels | Not specified | 14 nM | [6] | |

| Voltage-Gated Ca2+ Channels | Class A (P/Q-type) | Xenopus laevis oocytes | 0.7 - 67.1 µM (range for all classes) | [9] |

| Class B (N-type) | Xenopus laevis oocytes | 0.7 - 67.1 µM (range for all classes) | [9] | |

| Class C (L-type) | Xenopus laevis oocytes | 0.7 - 67.1 µM (range for all classes) | [9] | |

| Class E | Xenopus laevis oocytes | 0.7 - 67.1 µM (range for all classes) | [9] |

Table 2: In Vivo and In Vitro Effects of this compound

| Experimental Model | Effect | Concentration/Dosage | Reference(s) |

| Rat Trachea | Complete inhibition of capsaicin-induced plasma extravasation | 5 µmol/kg | [1][5][14] |

| Sarcoplasmic Reticulum Vesicles | >90% inhibition of Ca2+ uptake | 10 µM | [14] |

| Sarcoplasmic Reticulum Vesicles | Complete blockade of Ca2+ uptake | 100 µM | [14] |

| Cardiac Sarcoplasmic Reticulum | Dose-dependent decrease in Ca2+ sensitivity of SR uptake | 5 µM - 20 µM | [15] |

| Rat Diaphragm Bundles | Potentiation of twitch tension | 5 and 10 µM | [16] |

Key Signaling Pathways and Experimental Workflows

This compound is instrumental in delineating the initial steps of mechanotransduction signaling. By blocking Ca2+ influx through mechanosensitive channels, it allows researchers to probe the necessity of this influx for downstream events.

Caption: General mechanotransduction pathway showing this compound's inhibitory action.

The following diagram illustrates a typical experimental workflow for investigating the role of a mechanosensitive channel using this compound in a patch-clamp experiment.

Caption: Experimental workflow for a patch-clamp experiment using this compound.

By blocking the initial Ca2+ influx, this compound allows for the investigation of its impact on downstream cellular processes like cytoskeleton-dependent autophagy.

Caption: this compound's role in dissecting calcium-dependent mechanotransduction.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for studying the effect of this compound on mechanically activated currents in cultured cells (e.g., HEK293 cells transfected with a mechanosensitive channel like Piezo1).[3]

Materials:

-

HEK293T cells cultured on glass coverslips.

-

Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.

-

Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 adjusted with KOH.

-

This compound stock solution (e.g., 10 mM in water).

-

Patch-clamp rig with a high-speed pressure clamp.

Procedure:

-

Place a coverslip with adherent cells into the recording chamber on the microscope stage.

-

Perfuse the chamber with the extracellular solution.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Approach a single cell with the micropipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.[3]

-

Apply negative pressure steps (e.g., from 0 to -80 mmHg in -10 mmHg increments) to the back of the pipette using the high-speed pressure clamp to activate mechanosensitive currents.

-

Record the resulting inward currents (control measurement).

-

Prepare the working concentration of this compound (e.g., 30 µM) in the extracellular solution and perfuse the chamber.[3]

-

After a few minutes of incubation, repeat the mechanical stimulation protocol (step 7) and record the currents in the presence of this compound.

-

To test for reversibility, perfuse the chamber with the control extracellular solution to wash out the this compound and repeat the mechanical stimulation and recording.

-

Analyze the data by measuring the peak current amplitude at each pressure step before, during, and after this compound application.

Histological Staining with this compound

This protocol is for staining extracellular matrix components, such as mucopolysaccharides and pectins.[2][17]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides.

-

Phosphate-buffered saline (PBS), 100 mM, pH 7.4.

-

This compound staining solution: 0.05% (w/v) this compound in 100 mM PBS.

-

Mounting medium (e.g., Vectashield).

Procedure:

-

Deparaffinize and rehydrate the tissue sections through a series of xylene and graded ethanol washes to water.

-

Immerse the slides in the 0.05% this compound solution for 10 minutes.[17]

-

Wash the slides in 100 mM PBS for 5 minutes to remove excess stain.[17]

-

Coverslip the slides using an appropriate mounting medium.

-

Image the sections using a standard light microscope. Amyloid plaques and other specific structures may appear red.[17]

Note on Destaining: To confirm specificity, staining can be reversed. Immerse the slide in a 250 mM CaCl2 solution for 20 minutes, which displaces the this compound.[17]

Limitations and Considerations

While a powerful tool, the utility of this compound is tempered by its lack of specificity.[2] It inhibits a wide range of channels and transporters, making it difficult to attribute an observed effect to a single molecular target without complementary experiments using more specific inhibitors or genetic knockdown/knockout approaches. Furthermore, its effects can be voltage-dependent, and its mechanism may be more complex than simple pore blockage.[3][9] Researchers should use this compound as a first-pass tool to implicate mechanosensitive cation channels generally, followed by more targeted approaches to identify the specific channel(s) involved.

Conclusion and Future Perspectives

This compound remains an indispensable pharmacological agent for the initial investigation of mechanotransduction pathways.[1][5] Its ability to broadly inhibit mechanosensitive cation channels provides a straightforward method to probe their involvement in cellular responses to mechanical stimuli. Future research will likely focus on combining the use of this compound with super-resolution microscopy and advanced electrophysiological techniques to better understand the interplay between channel gating, ion flux, and the downstream signaling machinery. The continued development of more specific inhibitors for individual mechanosensitive channels will be crucial for moving beyond the initial characterization afforded by broad-spectrum blockers like this compound and towards a more nuanced understanding of these critical biological processes.

References

- 1. 5-hme-ctp.com [5-hme-ctp.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanotransduction by TRP channels: general concepts and specific role in the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cachannelblockers.com [cachannelblockers.com]

- 6. This compound | Cav2.x Channel Blockers: R&D Systems [rndsystems.com]

- 7. selleckchem.com [selleckchem.com]

- 8. embopress.org [embopress.org]

- 9. Block by this compound of cloned neuronal voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: Blocker or antagonist of TRPV channels? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound improves postischemic contractile function in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of this compound, an inhibitor of calcium-induced calcium release, on phasic myometrial contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular details of this compound pore block in TRPV channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mhc-class-ii-antigen-45-57-homo-sapiens.com [mhc-class-ii-antigen-45-57-homo-sapiens.com]

- 15. This compound reduces the Ca2+ sensitivity of Ca2+ uptake into cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound effect on mechanical and electrical properties of mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Colorimetric and Birefringent Staining of Amyloid-β Aggregates in Vitro and in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Staining Bacterial Extracellular Polymeric Substances with Ruthenium Red

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular Polymeric Substances (EPS) are a critical component of the bacterial biofilm matrix, playing a key role in adhesion, structure, and protection of the embedded bacteria. Visualizing and characterizing EPS is fundamental to understanding biofilm formation, developing anti-biofilm strategies, and assessing the efficacy of antimicrobial agents. Ruthenium Red is a polycationic inorganic dye that serves as an effective staining agent for the acidic polysaccharides commonly found in bacterial EPS.[1][2] Its ability to bind to these anionic polymers allows for both qualitative and ultrastructural analysis of EPS production. These application notes provide detailed protocols for the use of this compound in identifying EPS-producing bacteria on solid media and for the high-resolution visualization of EPS architecture using electron microscopy.

Principle of Staining

This compound is a polycationic molecule that electrostatically interacts with anionic macromolecules. The surface of bacterial cells and their associated EPS are rich in acidic polysaccharides, which carry a net negative charge. This compound binds to these negatively charged polymers, thereby staining the EPS and the bacterial cell wall.[1] In the context of agar plate assays, the presence of a dense EPS matrix can prevent the dye from reaching the bacterial cells, resulting in white or pale colonies for EPS producers, while non-producers, whose cell walls are directly exposed, stain red or pink.[3][4][5] For electron microscopy, the electron-dense nature of the this compound-stained material enhances contrast, allowing for the detailed visualization of the fine, fibrous structures of the EPS glycocalyx.[1][6] The addition of lysine, a diamine, can help to further stabilize the delicate EPS structure during sample preparation.[1][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary methods of this compound staining for bacterial EPS.

| Parameter | Agar Plate Assay | Electron Microscopy Staining |

| This compound Concentration | 0.08 g/L (in media)[3][8] | 0.075% - 0.15% (w/v) in fixative/buffer[7][9] |

| Primary Fixative (for EM) | Not Applicable | 2.5% Glutaraldehyde, 2% Paraformaldehyde[7] |

| Buffer System (for EM) | Not Applicable | 0.1 M Sodium Cacodylate Buffer[7] |

| Stabilizing Agent (optional) | Not Applicable | 30 mM Lysine[7] or 0.075% L-lysine acetate[10] |

| Incubation Time | 24 - 48 hours at optimal growth temperature[3][5] | 30 minutes to 1.5 hours[7][10] |

| Incubation Temperature | 30°C or 37°C (bacterium-dependent)[3][5] | Room Temperature[7] |

| Washing Steps | Not Applicable | 3 washes in buffer[7] |

Experimental Protocols

Protocol 1: Qualitative Screening of EPS Production on this compound Agar Plates

This method is a rapid and effective way to screen bacterial colonies for the ability to produce EPS.

Materials:

-

Bacterial culture

-

Yeast Extract

-

Skim Milk Powder

-

Sucrose

-

Bacteriological Agar

-

This compound

-

Sterile petri dishes

-

Autoclave

-

Incubator

Procedure:

-

Prepare this compound Milk Agar:

-

For 1 liter of medium, combine:

-

Autoclave at 121°C for 15 minutes.

-

Cool the medium to 45-50°C in a water bath.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

Using a sterile loop, streak the bacterial culture onto the surface of the this compound Milk Agar plates.

-

-

Incubation:

-

Observation:

-

Examine the colonies for their color.

-

Protocol 2: this compound Staining for Transmission Electron Microscopy (TEM)

This protocol is designed for the ultrastructural visualization of the bacterial EPS matrix.

Materials:

-

Bacterial biofilm or cell pellet

-

This compound

-

Paraformaldehyde

-

Glutaraldehyde

-

Sodium Cacodylate buffer (0.1 M, pH 7.2-7.4)

-

Lysine (optional)

-

Osmium Tetroxide

-

Ethanol series (for dehydration)

-

Embedding resin (e.g., Spurr's or LR White)

-

TEM grids

-

Uranyl acetate and lead citrate (for post-staining)

Procedure:

-

Primary Fixation:

-

Prepare a fixative solution containing:

-

Gently wash the bacterial sample (e.g., biofilm on a surface or a cell pellet) with 0.1 M Sodium Cacodylate buffer.

-

Immerse the sample in the primary fixative solution and incubate for at least 1 hour at room temperature.

-

-

Washing:

-

Carefully remove the fixative solution.

-

Wash the sample three times with 0.1 M Sodium Cacodylate buffer, with each wash lasting 10-15 minutes.[7]

-

-

Post-fixation (optional, for enhanced contrast):

-

Prepare a solution of 1% Osmium Tetroxide in 0.1 M Sodium Cacodylate buffer, containing 0.075% this compound.

-

Incubate the sample in this solution for 1-3 hours at room temperature.

-

Caution: Osmium Tetroxide is highly toxic and volatile. Handle with appropriate safety precautions in a fume hood.

-

-

Washing:

-

Wash the sample three times with 0.1 M Sodium Cacodylate buffer as described in step 2.

-

-

Dehydration:

-

Infiltration and Embedding:

-

Infiltrate the dehydrated sample with an appropriate embedding resin according to the manufacturer's instructions.

-

Polymerize the resin at the recommended temperature.

-

-

Ultrathin Sectioning and Post-staining:

-

Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

Collect the sections on TEM grids.

-

Post-stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

-

Imaging:

-

Observe the stained sections using a Transmission Electron Microscope. The EPS will appear as an electron-dense, fibrillar material on the bacterial cell surface.

-

Logical Relationships and Workflows

Caption: Workflow for staining bacterial EPS with this compound.

Conclusion

This compound staining is a versatile and valuable technique for the study of bacterial EPS. The agar plate assay provides a straightforward method for screening large numbers of isolates for EPS production, which is particularly useful in fields such as food microbiology and the initial stages of drug discovery. The protocol for transmission electron microscopy, while more complex, offers unparalleled resolution for investigating the intricate architecture of the EPS matrix and its interaction with bacterial cells and the environment. Proper application of these protocols can yield significant insights into the biology of biofilms and aid in the development of novel therapeutics targeting these resilient microbial communities.

References

- 1. This compound and the bacterial glycocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound staining for ultrastructural visualization of a glycoprotein layer surrounding the spore of Bacillus anthracis and Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. mdpi.com [mdpi.com]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Imaging Hydrated Microbial Extracellular Polymers: Comparative Analysis by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

Application Notes and Protocols: Ruthenium Red Staining for Pectin Identification in Plant Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium Red (ammoniated ruthenium oxychloride) is a polycationic inorganic dye widely utilized in plant biology to stain and identify acidic polysaccharides, particularly pectin, in plant cell walls.[1][2][3] Its ability to bind to negatively charged molecules makes it an effective tool for localizing pectin-rich regions such as the middle lamella and mucilage.[3] This document provides detailed application notes and protocols for the use of this compound in identifying pectin for both qualitative and quantitative analyses.

The mechanism of this compound staining is based on the electrostatic interaction between the positively charged dye molecules and the negatively charged carboxyl groups of pectic acids (polygalacturonic acid) within the pectin network.[1][4] The intensity of the staining can be correlated with the density of free carboxyl groups, which is influenced by the degree of methylesterification of the pectin.[4][5]

Applications

-

Localization of Pectin: Identification of pectin in the middle lamella of primary cell walls.[3]

-

Mucilage and Gum Detection: Staining and visualization of secreted mucilage and gums in various plant tissues.[3][6]

-

Cell Wall Structural Analysis: Studying changes in pectin distribution during plant development, pathogenesis, or in response to chemical treatments.[7][8]

-

Electron Microscopy: Used as a stain for ultrastructural localization of pectin in plant cell walls and membranes.[9][10]

-

Enzyme Activity Assays: Quantification of pectin methylesterase (PME) activity.[5]

Data Presentation

Table 1: Summary of this compound Staining Protocols for Light Microscopy

| Application | Plant Material | This compound Concentration | Staining Time | Counterstain (Optional) | Reference |

| General Pectin Identification | Myrtaceae leaves | 0.05% (aqueous) | 1 minute | 0.1% Toluidine Blue O (45 seconds) | [3] |

| Pectin in Fresh Tissue | Arabidopsis thaliana roots | 0.05% | 30 minutes (in the dark) | None | [7] |

| Seed Coat Mucilage | Arabidopsis thaliana seeds | Not specified in stain, used for visualization | Pre-treated with water or 50 mM EDTA | None | [6] |

| Pectin in Plant-Fungus Interaction | Coffee leaves | 0.05% (in water) | Not specified | 5% Cotton Blue in lactophenol | [8] |

Table 2: Quantitative Spectrophotometric Assay for Pectin-Ruthenium Red Binding

| Parameter | Value |

| Pectin Solution | 0.1% (w/v) in 100 mM MOPS buffer (pH 6.5) |

| This compound Solution | 0.02% |

| Calcium Chloride Solution | 0.6 M |

| Wavelength for Absorbance Measurement | 534 nm |

| Reference | [4] |

Experimental Protocols

Protocol 1: General Staining of Pectin in Plant Tissues for Light Microscopy

This protocol is adapted from studies on Myrtaceae leaves and is suitable for general pectin localization in paraffin-embedded or fresh sections.[3]

Materials:

-

Fresh or fixed plant tissue sections

-

This compound solution (0.05% w/v in distilled water)

-

Toluidine Blue O solution (0.1% w/v in distilled water) - optional counterstain

-

Distilled water

-

Microscope slides and coverslips

-

Mounting medium

Procedure:

-

Place the tissue section on a microscope slide.

-

If using paraffin-embedded sections, deparaffinize and rehydrate the sections through a graded ethanol series to water.

-

Add a few drops of 0.05% this compound solution to cover the section.

-

Incubate for 1 minute.

-

Gently rinse the section with distilled water to remove excess stain.

-

(Optional) For counterstaining, add a few drops of 0.1% Toluidine Blue O solution.

-

Incubate for 45 seconds.

-

Rinse again with distilled water.

-

Mount the section in a suitable mounting medium and place a coverslip.

-

Observe under a light microscope. Pectic substances will appear red to pink, while lignified tissues will stain blue-green with the counterstain.[3]

Protocol 2: Staining of Seed Coat Mucilage in Arabidopsis thaliana

This protocol is used to visualize the mucilage halo surrounding hydrated Arabidopsis seeds.[6]

Materials:

-

Mature, dry Arabidopsis thaliana seeds (wild-type and mutants)

-

1.5 ml microfuge tubes

-

Distilled water (pH should be close to 7.0)

-

50 mM EDTA solution (optional, for mutants with altered mucilage release)

-

This compound solution (e.g., 0.01% to 0.05% aqueous)

-

Microscope slides

Procedure:

-

Place approximately 20 seeds into a microfuge tube.[6]

-

Add 800 µl of distilled water or 50 mM EDTA solution to the tube.[6] The use of EDTA can help in the release of mucilage by chelating calcium ions that crosslink pectin.[6]

-

Shake the tube gently for a few minutes to hydrate the seeds and allow mucilage extrusion.

-

Add a few drops of this compound solution to the tube and mix.

-

Transfer a small volume of the seed suspension to a microscope slide.

-

Observe under a dissecting or compound microscope. A red-stained halo of mucilage should be visible around wild-type seeds.[6]

Protocol 3: Quantitative Analysis of Pectin-Ruthenium Red Binding

This spectrophotometric method allows for the quantification of this compound binding to pectin, which can be used to infer the degree of esterification.[4]

Materials:

-

Pectin solutions with varying degrees of esterification (DE)

-

0.1% (w/v) pectin solution in 100 mM MOPS buffer (pH 6.5)

-

0.02% this compound solution

-

0.6 M Calcium Chloride (CaCl₂) solution

-

Spectrophotometer

-

Centrifuge

Procedure:

-

In a centrifuge tube, mix 1 ml of the 0.1% pectin solution with 0.5 ml of the 0.02% this compound solution.

-

Let the mixture stand for 5 minutes at room temperature.[4]

-

Add 0.5 ml of 0.6 M CaCl₂ solution to precipitate the pectin-Ruthenium Red complex.[4]

-

Centrifuge the mixture at 1,400 x g for 15 minutes.[4]

-

Carefully collect the supernatant.

-

Measure the absorbance of the supernatant at 534 nm using a spectrophotometer.[4] The amount of bound this compound is determined by the decrease in absorbance of the supernatant compared to a control without pectin.

Visualizations

Caption: General workflow for this compound staining of plant tissues.

Caption: Workflow for staining Arabidopsis seed coat mucilage.

Caption: Principle of this compound binding to pectin.

References

- 1. This compound Solution for Pectin Detection [morphisto.de]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A staining protocol for identifying secondary compounds in Myrtaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 5. A gel diffusion assay for quantification of pectin methylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Seed Coat this compound Staining Assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Double-Staining Method to Detect Pectin in Plant-Fungus Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound staining for electron microscopy of plant material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound as a stain for electron microscopy. Some new aspects of its application and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Ruthenium Red for Live-Cell Imaging

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Ruthenium Red concentration for live-cell imaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during live-cell imaging with this compound.

| Issue | Potential Causes | Solutions |

| High Background Staining | - this compound concentration is too high.[1] - Incubation time is too long. - Inadequate washing after staining. - Non-specific binding to extracellular matrix or dead cells.[2][3] | - Reduce this compound concentration: Start with a lower concentration (e.g., 0.1-1 µM) and titrate up. - Decrease incubation time: Optimize incubation time to the minimum required for sufficient signal. - Improve washing: Increase the number and duration of washes with appropriate buffer after staining.[4] - Use a blocking agent: Consider a pre-incubation step with a blocking buffer to reduce non-specific binding. - Ensure cell viability: Use a viability dye to distinguish between live and dead cells, as this compound can stain dead cells. |

| No Staining or Weak Signal | - this compound concentration is too low. - Insufficient incubation time. - pH of the staining solution is not optimal.[5] - The target is not accessible to this compound. - this compound solution has degraded. | - Increase this compound concentration: Gradually increase the concentration to find the optimal signal-to-noise ratio. - Increase incubation time: Extend the incubation period, monitoring for any signs of toxicity. - Check pH: Ensure the pH of your staining buffer is within the optimal range (typically around 7.4).[6] - Permeabilize cells (for intracellular targets): If targeting intracellular structures, a gentle permeabilization step may be necessary, but be aware this will compromise cell viability for live-cell imaging. - Prepare fresh solution: this compound solutions can degrade over time; always use a freshly prepared solution.[7] |

| Cell Death or Toxicity | - this compound concentration is too high.[6][8] - Prolonged exposure to the dye. - Phototoxicity from imaging conditions. - Cell type is particularly sensitive to this compound.[8] | - Perform a toxicity assay: Determine the maximum non-toxic concentration of this compound for your specific cell type and experimental duration. A dose-response curve from 20 to 100 µM has been shown to induce neuronal damage.[8] - Minimize incubation time: Use the shortest possible incubation time that provides an adequate signal. - Reduce light exposure: Use the lowest possible laser power and exposure time during imaging to minimize phototoxicity. - Consider alternative dyes: If toxicity remains an issue, explore alternative, less toxic dyes for your application.[9] |

| Signal Fades Quickly (Photobleaching) | - High laser power. - Long exposure times. - Intrinsic properties of this compound. | - Optimize imaging parameters: Use the lowest laser power and shortest exposure time that still provides a detectable signal. - Use an anti-fade mounting medium (for fixed cells): While not applicable for live-cell imaging, this is a solution for fixed samples. - Acquire images efficiently: Plan your imaging session to minimize the time cells are exposed to excitation light. - Consider alternative, more photostable dyes. [9] |

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a polycationic dye that acts as a potent inhibitor of the mitochondrial calcium uniporter (MCU), blocking mitochondrial calcium (Ca2+) uptake.[10][11][12] It can also block other calcium channels, including ryanodine-sensitive Ca2+ release channels and some voltage-gated calcium channels.[13] Its staining properties are based on its ability to bind to negatively charged molecules, such as acidic polysaccharides in the cell coat and pectin.[3][14]

What is a good starting concentration for this compound in live-cell imaging?

A good starting point for live-cell imaging is in the low micromolar range, typically between 0.1 µM and 10 µM.[12] However, the optimal concentration is highly dependent on the cell type and the specific application. For instance, in some in vivo studies, concentrations as low as 0.001% have been used.[1] It is crucial to perform a concentration titration to determine the best balance between signal intensity and cell viability.

How long should I incubate my cells with this compound?

Incubation times can vary from a few minutes to a couple of hours. A typical starting point is 15-30 minutes. The optimal time will depend on the cell type, this compound concentration, and temperature. It is recommended to perform a time-course experiment to determine the shortest incubation time that yields sufficient staining.

Is this compound toxic to cells?

Yes, this compound can be toxic, especially at higher concentrations and with prolonged exposure.[6][8] It has been shown to be neurotoxic and can induce morphological changes and cell death in neurons at concentrations between 20 and 100 µM.[8] It is essential to perform a viability assay to determine the non-toxic concentration range for your specific cell type and experimental conditions.

Can I use this compound for quantitative imaging?

While this compound can be used to visualize calcium-rich compartments and acidic polysaccharides, its use for precise quantitative analysis of calcium concentration can be challenging due to its multiple binding sites and potential effects on cellular calcium homeostasis.[12][13] For quantitative calcium imaging, ratiometric calcium indicators are generally preferred.

Experimental Protocols

Standard this compound Staining Protocol for Live-Cell Imaging

This protocol provides a general guideline. Optimization of concentrations, and incubation times is highly recommended.

1. Reagent Preparation:

-

Prepare a 1 mM stock solution of this compound in distilled water. Some sources suggest that dissolving it can be difficult and may require sonication or gentle warming.[6][7] Note that this compound solutions should be made fresh as they can degrade.[7]

-

Dilute the stock solution in your normal cell culture medium or a suitable imaging buffer (e.g., HBSS) to the desired final working concentration (e.g., 1-10 µM).

2. Cell Preparation:

-

Plate your cells on a suitable imaging dish or chamber slide and allow them to adhere and grow to the desired confluency.

-

Wash the cells once with pre-warmed culture medium or imaging buffer to remove any residual serum or phenol red.

3. Staining Procedure:

-

Remove the wash buffer and add the pre-warmed this compound-containing medium/buffer to the cells.

-

Incubate the cells for the desired amount of time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.

4. Imaging:

-

After incubation, you can either image the cells directly in the staining solution or wash them once with fresh, pre-warmed medium/buffer to remove excess dye and reduce background fluorescence.

-

Acquire images using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~530-550 nm, Emission: ~580-650 nm).

Optimization of this compound Concentration

To determine the optimal concentration, a titration experiment is recommended.

1. Cell Plating: Plate cells in a multi-well imaging plate. 2. Concentration Gradient: Prepare a series of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM) in your imaging medium. Include a no-dye control. 3. Staining and Viability: Incubate the cells with the different concentrations for a fixed time (e.g., 30 minutes). After incubation, add a viability dye (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells). 4. Imaging and Analysis: Image the cells for both this compound signal and the viability dyes. Quantify the fluorescence intensity of this compound and the percentage of viable cells at each concentration. 5. Determine Optimal Concentration: The optimal concentration will be the one that provides a strong signal with minimal impact on cell viability.

Visualizations

Caption: Workflow for optimizing this compound concentration.

Caption: this compound's inhibition of the Mitochondrial Calcium Uniporter.

References

- 1. Use of this compound staining to detect mast cell degranulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A staining protocol for identifying secondary compounds in Myrtaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seed Coat this compound Staining Assay [en.bio-protocol.org]

- 4. biotium.com [biotium.com]

- 5. Seed Coat this compound Staining Assay [bio-protocol.org]

- 6. This compound Colorimetric and Birefringent Staining of Amyloid-β Aggregates in Vitro and in Tg2576 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective neurotoxicity of this compound in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 活细胞成像试剂 [sigmaaldrich.com]

- 10. This compound, inhibitor of mitochondrial Ca2+ uniporter, inhibits curcumin-induced apoptosis via the prevention of intracellular Ca2+ depletion and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Use of this compound as an inhibitor of mitochondrial Ca(2+) uptake in single rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | CaV2.x Channels | Tocris Bioscience [tocris.com]

- 14. selleckchem.com [selleckchem.com]

how to prevent precipitation of Ruthenium Red in stock solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ruthenium Red in stock solutions.

Troubleshooting Guide

Q1: Why is my this compound stock solution precipitating?

A1: Precipitation of this compound in stock solutions is a common issue primarily due to the inherent instability of the compound in aqueous solutions. Several factors can contribute to this:

-

Instability in Aqueous Solutions: this compound can degrade or form less soluble complexes over time in water. It is highly recommended to prepare aqueous stock solutions fresh for each experiment. One source suggests not storing aqueous solutions for more than one day.[1]

-

pH Changes: The solubility and stability of this compound can be influenced by the pH of the solution. Although specific data on pH-induced precipitation is limited, significant shifts in pH upon dissolution or mixing with buffers could promote precipitation.

-

Presence of Contaminants: Commercial preparations of this compound may contain impurities that can affect its stability and solubility.

-

Improper Storage: Exposure to light and elevated temperatures can accelerate the degradation of this compound in solution.

Q2: My this compound powder is not dissolving properly. What can I do?

A2: If you are experiencing difficulty dissolving this compound powder, consider the following troubleshooting steps:

-

Choice of Solvent: this compound is soluble in both water and DMSO.[2] Ensure you are using a recommended solvent.

-

Sonication: Brief sonication can aid in the dissolution of the powder.[2]

-

Gentle Warming: Gently warming the solution can also help dissolve the compound.

-

Vigorous Stirring: In some cases, vigorous stirring may be sufficient to dissolve the powder.

It is important to start with a high-quality reagent as the purity of this compound can vary between suppliers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Both high-purity water and DMSO are suitable solvents for preparing this compound stock solutions.[2] The choice of solvent may depend on the specific requirements of your experiment and the desired final concentration.

Q2: What is the recommended concentration for a stock solution?

A2: Stock solution concentrations typically range from 1 to 10 mM.[2] The final working concentration in most experiments is in the micromolar range (e.g., 1-10 µM).[2]

Q3: How should I store my this compound powder and stock solutions?

A3: Proper storage is crucial for maintaining the stability of this compound.

-

Powder: The solid powder should be stored at -20°C for long-term stability (≥4 years).[1]

-

Stock Solutions:

Q4: Can I filter my this compound stock solution?

A4: Yes, it is a good practice to filter the working solution, especially if prepared from an aqueous stock, to remove any potential micro-precipitates before use in sensitive applications.

Data Presentation

Table 1: Solubility and Storage Recommendations for this compound

| Parameter | Recommendation | Citations |

| Solvents | Water, DMSO | [2] |

| Aided Dissolution | Sonication, Gentle Warming | [2] |

| Stock Concentration | 1 - 10 mM | [2] |

| Working Concentration | 1 - 10 µM | [2] |

| Powder Storage | -20°C | [1] |

| Aqueous Solution Storage | Prepare fresh, use within a day | [1] |

| DMSO Solution Storage | -80°C (up to 1 year), -20°C (up to 1 month), protect from light | [3] |

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in Water

-

Weigh out the required amount of this compound powder in a sterile microfuge tube.

-

Add the appropriate volume of high-purity, deionized water to achieve a final concentration of 10 mM.

-

Vortex the tube vigorously to dissolve the powder.

-

If necessary, sonicate the solution in a water bath for short intervals until the powder is completely dissolved.

-

Use this freshly prepared stock solution immediately for your experiments. Discard any unused portion of the aqueous solution after one day.

Visualizations

Caption: Workflow for preparing and storing this compound stock solutions.

References

overcoming poor penetration of Ruthenium Red in dense tissues

This guide provides troubleshooting advice and detailed protocols to help researchers overcome the common challenge of poor Ruthenium Red penetration in dense tissues for ultrastructural analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it stain?

This compound (RR) is a polycationic inorganic dye used extensively in electron microscopy. It binds to anionic (negatively charged) sites on molecules and is particularly effective for staining and preserving extracellular matrix components rich in acid polysaccharides, such as proteoglycans and glycosaminoglycans (GAGs), which are abundant in tissues like cartilage.[1][2] It is also used to visualize the glycocalyx on cell surfaces.[1][3]

Q2: Why does this compound penetrate tissues so poorly?

The poor penetration of this compound is a well-documented issue, primarily due to its large molecular size and highly charged nature.[4] These properties cause the dye to bind strongly and rapidly to the outermost layers of the tissue block, which effectively prevents its further diffusion into the deeper regions.[5] This often results in a thin, intensely stained surface layer with an unstained tissue interior.

Q3: What are the visible signs of poor this compound penetration in my sample?

The most common indicators of poor penetration, when viewing sections under an electron microscope, include:

-

Surface-Only Staining: A dark, electron-dense layer is visible only on the outer few micrometers of the tissue block.

-

Patchy or Inconsistent Staining: The stain appears unevenly distributed, with some areas well-stained and others completely unstained.

-

Fading Signal: The intensity of the stain gradually decreases from the edge toward the center of the tissue.[5]

Q4: Can the quality of the this compound reagent affect my results?

Yes, the purity and solubility of the this compound powder can be a factor. While most commercial samples are essentially pure, issues with solubility have been reported.[2] It is crucial to ensure the powder dissolves completely in the buffer. If you observe undissolved particulate matter, the solution should be filtered before use. Some researchers have noted better results with specific suppliers.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the staining process and provides actionable solutions.

Problem: My staining is completely superficial, with no penetration into the tissue block.

-

Cause: This is the classic sign of diffusion limitation. The dye has bound to the surface and cannot move deeper.

-

Solution 1: Reduce Tissue Size. The single most effective change is to work with smaller tissue samples. Aim for blocks no larger than 1 mm in any dimension to reduce the diffusion distance.

-

Solution 2: Use a Perfusion-Based Method. If your experimental setup allows, perfusing the animal with a fixative containing this compound is superior to immersion fixation for achieving uniform staining throughout the tissue.[4][6]

-

Solution 3: Employ Microwave-Assisted Staining. Microwave energy can accelerate the diffusion of reagents into tissues.[7][8] Incorporating a laboratory-grade microwave during the fixation and staining steps can significantly improve penetration depth.

-

Solution 4: Try Cryosectioning. For samples where diffusion is a major barrier, fixing the tissue and then staining ultrathin cryosections on the grid can bypass the penetration problem entirely, exposing all cellular components to the dye simultaneously.[5]

Problem: The staining is patchy and inconsistent throughout the tissue.

-

Cause: This can be due to uneven fixation, the presence of diffusion barriers like dense connective tissue, or issues with the staining solution itself.

-

Solution 1: Optimize Fixation. Ensure the primary fixation with glutaraldehyde and/or paraformaldehyde is thorough. Adding lysine to the fixative can help stabilize and preserve the glycocalyx for subsequent RR staining.[1][3]

-

Solution 2: Add a Permeabilization Agent (Use with Caution). While not standard in most RR protocols due to the risk of ultrastructural damage, a very brief pre-treatment with a low concentration of a mild detergent like Saponin or Triton X-100 can help permeabilize cell membranes. This should be carefully tested and optimized.

-

Solution 3: Ensure Fresh Staining Solution. Prepare the this compound solution fresh before each use and ensure it is fully dissolved and filtered.

Comparison of Penetration Enhancement Strategies

The following table summarizes and compares the primary methods to improve this compound penetration.

| Method | Principle of Action | Advantages | Disadvantages |

| Tissue Trimming | Reduces diffusion distance. | Simple, no special equipment needed. | May not be feasible for all sample types; can still result in a gradient. |

| Perfusion Fixation | Delivers stain via vasculature. | Provides rapid and uniform staining throughout the organ/tissue.[6] | Technically demanding; requires a whole-animal setup. |

| Microwave Assistance | Uses microwave energy to accelerate diffusion.[7] | Reduces processing time significantly; improves reagent penetration.[8] | Requires specialized laboratory microwave equipment; risk of overheating. |

| Cryosectioning | Bypasses the tissue block diffusion barrier. | Achieves the most uniform staining by treating sections directly.[5] | Requires cryo-ultramicrotomy equipment and expertise; challenging technique. |

| Fixative Additives | Stabilizes target molecules (e.g., lysine for glycocalyx).[3] | Improves preservation of specific structures for staining. | Does not directly increase RR diffusion depth. |

Experimental Protocols

Important Note: this compound is a potent irritant. Always handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

Protocol 1: Standard Immersion Staining for Dense Tissue

This protocol is a baseline method often used for tissues like cartilage. Success depends heavily on using very small tissue blocks.

-

Primary Fixation:

-

Immediately after dissection, cut the tissue into blocks no larger than 1 mm³.

-

Immerse the blocks in a primary fixative solution: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.3).

-

Add this compound to this fixative solution to a final concentration of 0.1% (w/v).

-

Fix for a minimum of 4 hours, or overnight at 4°C, with gentle agitation.

-

-

Buffer Wash:

-

Wash the tissue blocks 3 times for 15 minutes each in 0.1 M sodium cacodylate buffer containing 0.1% this compound.

-

-

Post-Fixation:

-

Prepare a post-fixation solution of 1% Osmium Tetroxide (OsO₄) in 0.1 M sodium cacodylate buffer.

-

Add this compound to the OsO₄ solution to a final concentration of 0.05% (w/v).

-

Post-fix the tissue blocks for 3 hours at room temperature in the dark.

-

-

Dehydration & Embedding:

-

Wash the blocks 3 times for 10 minutes each in 0.1 M sodium cacodylate buffer.

-

Dehydrate through a graded ethanol series (e.g., 50%, 70%, 90%, 100%, 100%, 10 minutes each).

-

Infiltrate with resin (e.g., Spurr's or Epon) according to standard electron microscopy procedures.

-

Polymerize the resin.

-

Protocol 2: Enhanced Penetration with Microwave-Assisted Staining

This protocol adapts standard microwave processing techniques to accelerate RR penetration. A laboratory microwave unit with temperature control is required.

-

Primary Fixation (Microwave-Assisted):

-

Cut tissue into blocks no larger than 2-3 mm³.

-

Place blocks in a vial with primary fixative: 2.5% glutaraldehyde, 2% paraformaldehyde, and 0.1% this compound in 0.1 M sodium cacodylate buffer (pH 7.3).

-

Place the vial in the microwave unit.

-

Irradiate intermittently (e.g., 4 seconds ON, 3 seconds OFF) at a power of 200 W for a total of 5-10 minutes, ensuring the temperature does not exceed 35°C.[7]

-

-

Buffer Wash:

-

Wash the tissue blocks 3 times for 5 minutes each in 0.1 M sodium cacodylate buffer containing 0.1% this compound.

-

-

Post-Fixation (Microwave-Assisted):

-

Immerse blocks in 1% OsO₄ with 0.05% this compound in 0.1 M sodium cacodylate buffer.

-

Irradiate intermittently (5 seconds ON, 5 seconds OFF) at 200 W for a total of 15 minutes, keeping the temperature below 35°C.[7]

-

-

Dehydration & Embedding (Microwave-Assisted):

-

Wash blocks in buffer.

-

Perform dehydration in the microwave: 5 minutes each in 50%, 75%, 90%, and twice in 100% ethanol using intermittent irradiation (e.g., 40 seconds ON, 40 seconds OFF) to maintain low temperature.

-

Proceed with resin infiltration and polymerization as per standard protocols.

-

Visual Guides & Workflows

Troubleshooting Flowchart

Caption: A flowchart for troubleshooting common this compound staining issues.

Experimental Workflow Comparison

Caption: Comparison of standard immersion vs. microwave-assisted workflows.

References

- 1. This compound and the bacterial glycocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Paraformaldehyde effect on this compound and lysine preservation and staining of the staphylococcal glycocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Preservation of cellular structure via immersion fixation in brain banking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-Assisted Tissue Preparation for Rapid Fixation, Decalcification, Antigen Retrieval, Cryosectioning, and Immunostaining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Ruthenium Red Staining in Electron Microscopy

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ruthenium Red staining in electron microscopy.

Troubleshooting Guide

This guide addresses common artifacts and issues encountered during this compound staining for electron microscopy.

| Issue | Potential Cause(s) | Suggested Solution(s) |